molecular formula C20H24O2 B138081 17beta-Ethinylestradiol CAS No. 4717-38-8

17beta-Ethinylestradiol

カタログ番号: B138081
CAS番号: 4717-38-8
分子量: 296.4 g/mol
InChIキー: BFPYWIDHMRZLRN-SWBPCFCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17β-Ethinylestradiol (EE2), a synthetic estrogen, is a derivative of the natural hormone 17β-estradiol (E2). Its structure includes a 17α-ethynyl group, which enhances metabolic stability and oral bioavailability compared to endogenous estrogens . EE2 is widely used in hormonal contraceptives and hormone replacement therapies due to its potent estrogenic activity . Its synthetic modification prevents rapid hepatic degradation, enabling sustained pharmacological effects .

作用機序

Target of Action

17β-Ethinylestradiol (EE2) primarily targets the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Mode of Action

EE2 interacts with its targets (ERs) through both genomic and non-genomic actions . In the genomic action, the ligand-bound ER enters the nucleus, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell . In the non-genomic action, E2-activated ER leads to rapid tissue responses via phosphorylation of cytosolic signaling cascades .

Biochemical Pathways

EE2 affects several biochemical pathways. It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also regulates the activity of ER-α and increases the formation of autophagosomes, which in turn serves to decrease the secretion of senescence-associated secretory phenotype (SASP) caused by H2O2 and consequently inhibit H2O2-induced senescence in Human Umbilical Vein Endothelial Cells (HUVEC) cells .

Pharmacokinetics

Ethinylestradiol is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). It is different from estradiol due to its higher bioavailability and increased resistance to metabolism, rendering it more suitable for oral administration .

Result of Action

The molecular and cellular effects of EE2’s action are diverse. It decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation . It also activates the activity of ER-α and then increases the formation of autophagosomes and decreases the fusion of lysosomes with autophagic vesicles, which in turn serves to decrease the secretion of SASP caused by H2O2 and consequently inhibit H2O2-induced senescence in HUVEC cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of EE2. It is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . Even at low concentrations, EE2 poses a significant threat to ecosystem health and is classified as micropollutants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, appropriate treatment methods could help to control the emissions of EE2 .

生化学分析

Biochemical Properties

17beta-Ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to estrogen receptors, which are proteins that mediate the effects of estrogen . The nature of these interactions is complex and involves changes in the conformation of the receptor, which can affect its activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to estrogen receptors. This binding can lead to changes in gene expression, as the estrogen receptor is a transcription factor that can regulate the expression of target genes . It can also affect enzyme activity, either inhibiting or activating certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

17beta-Ethinylestradiol (EE2) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is significant due to its potent estrogenic effects, which can influence various physiological processes and have implications for human health and environmental safety. This article explores the biological activity of EE2, including its mechanisms of action, immunological effects, reproductive toxicity, and environmental impact.

EE2 exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. This interaction modulates gene expression involved in reproductive and non-reproductive systems. The potency of EE2 is attributed to its higher oral bioavailability compared to natural estrogens like 17beta-estradiol (E2) due to its resistance to first-pass metabolism.

Table 1: Comparison of Estrogen Receptor Binding Affinities

CompoundERα Binding Affinity (nM)ERβ Binding Affinity (nM)
17beta-Estradiol0.61.0
17alpha-Ethinylestradiol0.10.5

Immunological Effects

Recent studies have highlighted the immunomodulatory effects of EE2. Both EE2 and E2 were found to increase the number of splenic neutrophils and enhance the expression of various immune-related proteins. Notably, EE2 exposure resulted in more pronounced alterations in cytokine production compared to E2, indicating a unique immunological profile associated with synthetic estrogens.

  • Key Findings :
    • Increased production of nitric oxide and monocyte chemoattractant protein-1.
    • Alterations in adaptive immune T cell subsets.
    • Hormone-specific changes in cytokine levels, such as increased IL-10 and TNF-α following EE2 exposure.

Reproductive Toxicity

EE2 has been associated with various reproductive health issues, including altered sexual development and fertility problems. In laboratory studies, exposure to EE2 resulted in:

  • Increased uterine weight and delayed vaginal opening in female offspring.
  • Male mammary gland hyperplasia and reduced fertility rates in females exposed during critical developmental windows.

Table 2: Reproductive Toxicity Findings

EndpointObserved EffectReference
Uterine WeightIncreased
Vaginal OpeningDelayed
Male Mammary Gland HyperplasiaPresent
Fertility RatesDecreased

Environmental Impact

The presence of EE2 in wastewater has raised concerns regarding its ecological impact. Studies indicate that EE2 can persist in aquatic environments, leading to endocrine disruption in wildlife. Fish exposed to EE2 have shown altered reproductive behaviors and physiological changes.

  • Case Study : A study conducted on the effects of EE2 on fish populations revealed significant reproductive impairments, including skewed sex ratios and decreased fertility rates among exposed populations.

科学的研究の応用

Hormonal Therapy and Oncology

Breast Cancer Treatment:
EE has been investigated as a treatment option for estrogen receptor-positive (ER+) breast cancer. A recent clinical trial demonstrated that alternating EE with aromatase inhibitors resulted in a clinical benefit rate of 42.1% among patients who had previously experienced disease progression on other endocrine therapies. This study highlighted the potential of EE to restore sensitivity to estrogen in tumors harboring specific mutations (e.g., ESR1 mutations) that contribute to endocrine resistance .

Efficacy Metrics:

  • Clinical Benefit Rate (CBR): 42.1%
  • Objective Response Rate (ORR): 15.8%
  • Median Progression-Free Survival (PFS): 16.9 weeks
Treatment PhaseBest ResponseClinical Benefit
Initial EE TreatmentPR: 10.5%-
Alternating TherapyPR: 15.8%42.1%

This approach suggests that EE may be particularly effective early in the treatment regimen, with longer-term administration yielding stable disease rather than tumor regression .

Immunological Effects

EE has been shown to exert significant immunomodulatory effects, influencing both innate and adaptive immune responses. Research indicates that exposure to EE can alter lymphocyte populations and affect the size of primary lymphoid structures in murine models, suggesting potential implications for autoimmune diseases .

Key Findings:

  • EE exposure can lead to changes in the size and cellularity of the periarteriolar lymphoid sheaths (PALS) in the spleen.
  • The compound has been implicated in exacerbating conditions such as lupus when administered at low doses, highlighting its role in modulating immune responses .

Environmental Impact and Detection

EE is also a compound of interest in environmental science due to its presence in wastewater and potential effects on aquatic organisms. Biosensors have been developed for the detection of EE in various matrices, including environmental samples and biological fluids.

Biosensor Applications:

  • Types of Biosensors:
    • Non-biometric sensors
    • Enzyme biosensors
    • Antibody biosensors
    • Aptamer biosensors

These biosensors are crucial for monitoring EE levels in environmental contexts, ensuring food safety, and assessing human health risks associated with exposure to endocrine disruptors .

Toxicological Insights

Toxicological studies have revealed several critical effects associated with EE exposure:

  • Increased risk of reproductive health issues, including altered hormone levels and potential carcinogenic effects on breast and ovarian tissues.
  • Evidence of male mammary gland hyperplasia and other developmental abnormalities in laboratory animals at elevated doses .

Case Studies and Research Findings

Several studies have documented the diverse applications of EE across different fields:

  • Case Study on Breast Cancer: A trial involving postmenopausal women with advanced ER+ breast cancer demonstrated significant clinical benefits from alternating EE with aromatase inhibitors, emphasizing its therapeutic potential in resistant cases .
  • Immunological Research: Studies have shown that EE can modulate immune responses, affecting both T-cell activation and antibody production, which could inform treatments for autoimmune disorders .
  • Environmental Monitoring: Research into biosensors for detecting EE has highlighted their effectiveness in real-time monitoring of environmental contaminants, showcasing their utility in public health and safety .

Q & A

Basic Research Questions

Q. How can researchers validate analytical methods for quantifying 17β-Ethinylestradiol in environmental or biological samples?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards (e.g., USP or EP pharmacopeial standards) for calibration .
  • Include quality control (QC) samples at multiple concentrations to assess intra- and inter-day precision and accuracy. Validate limits of detection (LOD) and quantification (LOQ) through spiked recovery experiments .
  • Ensure traceability by cross-referencing against certified materials and reporting detailed characterization data (e.g., purity ≥98%) .

Q. What experimental precautions are critical when handling 17β-Ethinylestradiol due to its toxicity?

Methodological Answer:

  • Follow GHS hazard classifications: Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation or dermal exposure .
  • Implement waste disposal protocols compliant with environmental regulations (e.g., avoid aqueous release due to its Category 1 aquatic toxicity) .
  • Store the compound at -20°C in airtight, light-resistant containers to prevent degradation .

Q. How should researchers design dose-response studies to evaluate the endocrine-disrupting effects of 17β-Ethinylestradiol?

Methodological Answer:

  • Select in vitro models (e.g., human breast cancer MCF-7 cells) or in vivo models (e.g., zebrafish) to assess estrogen receptor (ER) activation .
  • Include a negative control (vehicle-only) and positive control (e.g., 17β-estradiol). Use logarithmic dose ranges (e.g., 0.1 nM–100 µM) to determine EC50 values .
  • Measure biomarkers like vitellogenin in fish or ERα/ERβ mRNA expression in cell lines .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in ecotoxicological data for 17β-Ethinylestradiol across different species?

Methodological Answer:

  • Apply meta-analysis to aggregate data from peer-reviewed studies, weighting results by sample size and experimental rigor .
  • Use multivariate regression to control confounding variables (e.g., water pH, temperature) that influence bioavailability and toxicity .
  • Validate findings through cross-species comparative studies, focusing on conserved endocrine pathways (e.g., ER signaling) .

Q. How can mechanistic studies elucidate the interaction between 17β-Ethinylestradiol and 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms?

Methodological Answer:

  • Perform enzyme kinetics assays using purified 17β-HSD isoforms (e.g., 17β-HSD2) to measure substrate inhibition or activation .
  • Use molecular docking simulations to predict binding affinities and identify critical residues in the enzyme’s active site .
  • Validate in silico predictions with site-directed mutagenesis and activity assays .

Q. What methodologies ensure reproducibility in long-term ecological risk assessments of 17β-Ethinylestradiol?

Methodological Answer:

  • Design mesocosm experiments simulating natural ecosystems to monitor bioaccumulation and trophic transfer over multiple generations .
  • Integrate high-resolution mass spectrometry (HRMS) for detecting low-concentration metabolites and degradation products .
  • Adhere to FAIR data principles: Publish raw datasets, analytical protocols, and computational code in open-access repositories .

Q. How should researchers address ethical and methodological challenges in human cell-based studies involving 17β-Ethinylestradiol?

Methodological Answer:

  • Obtain institutional review board (IRB) approval for studies using human-derived cells or tissues, emphasizing non-therapeutic intent .
  • Use primary cell cultures (e.g., hepatocytes) with donor consent documentation and anonymize data to protect participant privacy .
  • Predefine primary endpoints (e.g., CYP3A4 induction) and statistical power calculations to minimize exploratory bias .

Q. Data Analysis and Reporting

Q. What strategies mitigate confounding variables in epidemiological studies linking 17β-Ethinylestradiol exposure to health outcomes?

Methodological Answer:

  • Stratify populations by covariates (e.g., age, hormonal status) and use propensity score matching to balance comparison groups .
  • Apply sensitivity analyses to assess robustness against unmeasured confounders (e.g., dietary phytoestrogens) .
  • Report effect sizes with 95% confidence intervals and transparently disclose limitations in causality inference .

Q. How can researchers validate computational models predicting 17β-Ethinylestradiol’s environmental persistence?

Methodological Answer:

  • Calibrate models (e.g., fugacity-based or QSAR models) with empirical half-life data from controlled degradation studies .
  • Compare predicted vs. observed concentrations in field samples using spatial-temporal sampling .
  • Perform cross-validation with independent datasets to test model generalizability .

Q. Ethical and Regulatory Compliance

Q. What documentation is essential for regulatory compliance in preclinical studies of 17β-Ethinylestradiol?

Methodological Answer:

  • Include detailed experimental protocols, raw data, and statistical analyses in supplementary materials for regulatory submissions (e.g., FDA or EMA) .
  • Adhere to OECD Test Guidelines (e.g., TG 455 for ER binding assays) and report GLP compliance where applicable .
  • Disclose conflicts of interest and funding sources in manuscript acknowledgments .

類似化合物との比較

Comparison with Structurally Similar Compounds

17α-Ethinylestradiol (EE2)

Structural Differences: While EE2 and 17α-ethinylestradiol share the ethynyl group, their stereochemical configurations differ at the C17 position. The 17β orientation in EE2 enhances receptor binding affinity compared to its 17α counterpart . Activity and Applications: EE2 exhibits 10–100 times higher estrogenic potency than natural estradiol in receptor activation assays . However, its environmental persistence is a significant concern.

17β-Estradiol (E2)

Structural Differences: E2 lacks the ethynyl group, rendering it susceptible to rapid oxidation and conjugation in the liver. Pharmacokinetics: The half-life of E2 is ~1–2 hours, whereas EE2’s half-life extends to 24–48 hours due to metabolic resistance . Detection Challenges: Fulvestrant, a structurally related antiestrogen, interferes with E2 immunoassays due to shared epitopes, necessitating chromatographic validation (e.g., HPLC/ion-trap MS) .

Estradiol Enanthate

Structural Modifications: This ester prodrug of E2 incorporates a heptanoate group at the C17 position, enabling prolonged release via slow hydrolysis . Applications: Used in depot injections for hormone therapy, its sustained release contrasts with EE2’s daily oral dosing .

Stereoisomers and Derivatives :

  • Compounds like (8α,13α,14β,17β)-estratriene derivatives () exhibit altered receptor binding due to stereochemical variations .

Impurities :

  • 9,11-Dehydro Ethynyl Estradiol : A synthesis byproduct with reduced estrogenic activity; detected via HPLC as an impurity in EE2 formulations .
  • 18-Methyl Ethinylestradiol : An analogue with a 13-ethyl group, studied for its toxicological profile during drug development .

Environmental and Analytical Considerations

Environmental Impact : EE2 is detected in aquatic systems at concentrations as low as 0.1 ng/L, disrupting endocrine functions in fish even at sub-ng/L levels . Advanced oxidation processes (e.g., ozonation) achieve >90% removal efficiency in wastewater treatment .

Analytical Methods :

  • LC-MS/MS : Quantifies EE2 in plasma with a sensitivity of 0.1 pg/mL, critical for pharmacokinetic studies .
  • ELISA : Cross-reactivity with metabolites like estrone sulfate (5–10%) necessitates confirmatory testing .

特性

IUPAC Name

(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYWIDHMRZLRN-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873493
Record name 17-epi-Ethynylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4717-38-8
Record name 17beta-Ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-epi-Ethynylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.BETA.-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。